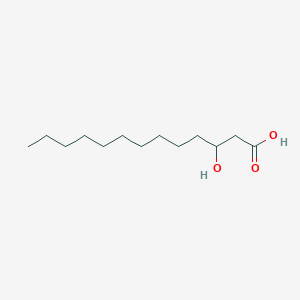![molecular formula C18H12O B041569 3-ヒドロキシベンゾ[a]アントラセン CAS No. 4834-35-9](/img/structure/B41569.png)
3-ヒドロキシベンゾ[a]アントラセン
概要
説明
3-Hydroxybenz[a]anthracene: is an organic compound with the molecular formula C₁₈H₁₂O and a molecular weight of 244.29 g/mol . It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . The compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the benz[a]anthracene structure .
科学的研究の応用
Chemistry: 3-Hydroxybenz[a]anthracene is used as a model compound in studies of PAH metabolism and reactivity . It serves as a reference for understanding the behavior of similar carcinogenic compounds.
Biology and Medicine: The compound is used in carcinogenesis studies, particularly in understanding the mechanisms of DNA binding and mutation induction . It is also employed in research on breast cancer and other cancers related to PAH exposure .
Industry: Due to its carcinogenic nature, industrial applications are limited. it is used in controlled research environments to study the effects of PAHs in various industrial processes .
作用機序
Target of Action
3-Hydroxybenz[a]anthracene, also known as 3-OH-baa, is a derivative of the most potent carcinogenic hydrocarbon, 7,12-Dimethylbenz[a]anthracene . The primary targets of this compound are DNA in mammalian cells .
Mode of Action
The compound is activated by microsomal enzymes to a diol epoxide metabolite . This metabolite then binds covalently to DNA in mammalian cells . This binding can lead to mutations and other genetic alterations, which can result in the initiation of carcinogenesis .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that the compound is activated by microsomal enzymes, suggesting that it undergoes metabolic processing in the body .
Result of Action
The binding of the activated 3-Hydroxybenz[a]anthracene metabolite to DNA can lead to tumor induction . This is due to the genetic alterations that can occur as a result of this binding, which can disrupt normal cell function and lead to uncontrolled cell growth .
生化学分析
Biochemical Properties
3-Hydroxybenz[a]anthracene is activated by microsomal enzymes to a diol epoxide metabolite that binds covalently to DNA in mammalian cells . This interaction leads to tumor induction, indicating its significant role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of 3-Hydroxybenz[a]anthracene involves its conversion to a diol epoxide metabolite by microsomal enzymes . This metabolite can bind covalently to DNA, leading to mutations and ultimately tumor induction .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
Similar compounds have been shown to cause weight reduction and inhibition of hematopoiesis with an increase in doses
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenz[a]anthracene typically involves the hydroxylation of benz[a]anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum under controlled conditions . The reaction can be carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen.
Industrial Production Methods: Industrial production of 3-Hydroxybenz[a]anthracene is less common due to its carcinogenic nature. when produced, it involves large-scale hydroxylation processes using similar catalytic methods as in laboratory synthesis .
化学反応の分析
Types of Reactions:
Oxidation: 3-Hydroxybenz[a]anthracene can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, although this is less common.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
7,12-Dimethylbenz[a]anthracene: A highly potent carcinogen that is structurally similar but has additional methyl groups at positions 7 and 12.
3-Hydroxybenzo[a]pyrene: Another hydroxylated PAH with similar carcinogenic properties.
1-Hydroxypyrene: A hydroxylated derivative of pyrene, used as a biomarker for PAH exposure.
Uniqueness: 3-Hydroxybenz[a]anthracene is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity . Its structure allows for specific interactions with DNA, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
特性
IUPAC Name |
benzo[a]anthracen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRWKFVZIOCJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038318 | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4834-35-9 | |
| Record name | 3-Hydroxybenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004834359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Hydroxybenz[a]anthracene studied in the context of occupational exposure?
A1: 3-Hydroxybenz[a]anthracene serves as a valuable biomarker for assessing occupational exposure to polycyclic aromatic hydrocarbons (PAHs) [, , , ]. These compounds are released during incomplete combustion of organic materials and are found in various industrial settings. Measuring urinary 3-Hydroxybenz[a]anthracene levels helps researchers and occupational health professionals evaluate the extent of PAH exposure in workers. For instance, elevated levels of this metabolite were observed in the urine of workers from a fireproof stone producing plant, indicating occupational exposure to PAHs [, ].
Q2: How is 3-Hydroxybenz[a]anthracene metabolized in the body?
A2: Research suggests that 3-Hydroxybenz[a]anthracene is primarily metabolized through glucuronidation in the liver []. This process involves the enzyme UDP-glucuronosyltransferase, which facilitates the attachment of glucuronic acid to the molecule, making it more water-soluble and readily excretable in urine []. Notably, the induction of this enzyme by substances like 3-methylcholanthrene significantly enhances the glucuronidation rate of 3-Hydroxybenz[a]anthracene [].
Q3: Are there differences in how 3-Hydroxybenz[a]anthracene is metabolized depending on the combination of PAHs an individual is exposed to?
A3: Studies in rats indicate that the metabolism of individual PAHs might be influenced by the presence of other PAHs in a mixture []. Specifically, when rats were exposed to a mixture of four PAHs (PAH4), including benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene, the metabolism of benzo[a]pyrene was accelerated compared to exposure to benzo[a]pyrene alone []. This difference was attributed to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, by the PAH mixture []. While this study focused on benzo[a]pyrene, it suggests potential interactions among PAH mixtures that could influence the metabolism of other PAHs like benz[a]anthracene and its metabolites.
Q4: What analytical techniques are commonly employed to determine 3-Hydroxybenz[a]anthracene levels in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for quantifying 3-Hydroxybenz[a]anthracene in urine samples []. This method offers high sensitivity and selectivity for measuring low concentrations of this metabolite, making it suitable for biological monitoring of PAH exposure. Another approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [], which provides even greater sensitivity and specificity for analyzing 3-Hydroxybenz[a]anthracene levels in human urine.
Q5: How does smoking influence urinary levels of 3-Hydroxybenz[a]anthracene?
A5: Studies have shown that smoking significantly contributes to increased urinary concentrations of 3-Hydroxybenz[a]anthracene [, ]. This increase is attributed to the presence of PAHs, including benz[a]anthracene, in cigarette smoke. Research comparing smokers to non-smokers consistently demonstrates elevated levels of 3-Hydroxybenz[a]anthracene in smokers, highlighting the impact of active smoking on PAH metabolite excretion [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)



